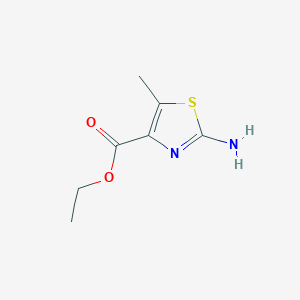

Ethyl 2-amino-5-methylthiazole-4-carboxylate

Descripción

Structural Isomerism

Structural isomerism in this compound arises from the potential rearrangement of substituents on the thiazole ring. Key isomers include:

| Isomer Name | Substituent Positions | Molecular Formula |

|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Amino (2), methyl (4), ester (5) | C₇H₁₀N₂O₂S |

| This compound | Amino (2), methyl (5), ester (4) | C₇H₁₀N₂O₂S |

The isomer highlighted in this article, this compound, is distinguished by the methyl group at position 5 and the ester group at position 4 . This substitution pattern influences its physicochemical properties and reactivity compared to positional isomers .

Crystallographic Data and Conformational Analysis

Crystallographic Data

While direct crystallographic data for this compound are limited, studies on structurally analogous thiazole derivatives provide insights. For example, ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate (a related compound with an isopropyl group) crystallizes in the monoclinic space group P2₁/n with unit cell parameters:

These values suggest that similar thiazole esters adopt packed arrangements dominated by hydrogen bonding between amino and carbonyl groups .

Conformational Analysis

The thiazole ring in this compound is expected to exhibit near-planarity, as observed in related structures . Key conformational features include:

- Ester Group Orientation : The ethyl ester moiety at position 4 adopts a conformation where the carbonyl oxygen aligns antiperiplanar to the thiazole ring, minimizing steric clashes with the methyl group at position 5 .

- Hydrogen Bonding : The amino group at position 2 participates in intramolecular hydrogen bonding with the ester carbonyl, stabilizing the planar configuration .

- Methyl Group Effects : The methyl group at position 5 introduces steric hindrance, slightly distorting the thiazole ring’s planarity in the solid state .

These conformational traits are critical for understanding the compound’s reactivity and interactions in synthetic or biological contexts .

Propiedades

IUPAC Name |

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUPAFUVGHOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Challenges

-

Bromination : Conducted at 40–60°C for 5–12 hours, requiring stoichiometric NBS. Side products like succinimide necessitate filtration.

-

Cyclization : Thiourea (1.1 equiv) reacts with the brominated ester in water or ethanol at 60–80°C for 12–24 hours. Prolonged reaction times and dimerization byproducts (e.g., bis-thiazoles) reduce yields to 70–85%.

Industrial Refinements

Patent CN102079732B introduces tetrahydrofuran (THF)-water as a dual solvent system, accelerating cyclization to 5–8 hours. Adding sodium carbonate (0.01–0.1 wt%) suppresses hydrolysis, achieving 92% yield.

One-Pot Synthesis via In Situ Bromination

Modern protocols bypass intermediate isolation by combining bromination and cyclization in a single reactor. Ethyl acetoacetate, NBS, and thiourea derivatives react sequentially in THF-water or ethanol-ethyl acetate mixtures.

Optimized Procedure (CN103664819A)

-

Solvent System : Ethanol containing 10–35% ethyl acetate enhances solubility and reduces side reactions.

-

Catalysis : Sodium carbonate (0.3–3.3 g per 30.4 g thiourea) accelerates cyclization while neutralizing HBr.

-

Temperature Control :

-

Bromination at 40–55°C prevents exothermic runaway.

-

Cyclization at 60–70°C for 5–5.5 hours ensures complete conversion.

-

-

Workup : Distillation removes ethanol, followed by pH adjustment to 9–10 with NaOH to precipitate the product. Vacuum drying yields 98.4% pure product (mp 172–173°C).

Advantages Over Traditional Methods

-

Time Efficiency : 5–6 hours total vs. 24+ hours for two-step methods.

-

Scalability : Demonstrated at pilot scales (200–500 L batches).

Catalytic and Solvent-Free Approaches

Emerging strategies focus on green chemistry principles, eliminating halogenated solvents and reducing energy consumption.

Microwave-Assisted Synthesis

A 2014 study reports microwave irradiation (300 W, 100°C) shortening reaction time to 20–30 minutes. Ethyl acetoacetate, NBS, and thiourea in ethanol yield 89% product. However, scalability limitations hinder industrial adoption.

Solvent-Free Cyclization

Using mechanochemical ball milling, thiourea and ethyl 3-bromo-2-oxobutanoate react at room temperature in 2 hours (85% yield). This method avoids solvent recovery but requires post-milling purification.

Derivatives and Functional Group Modifications

The one-pot framework accommodates diverse N-substituted thioureas to synthesize derivatives like:

Case Study: Anticancer Derivative Synthesis

Rostom et al. synthesized ethyl 2-(2-cyanophenylamino)-4-methylthiazole-5-carboxylate by reacting N-(2-cyanophenyl)thiourea with ethyl 3-bromo-2-oxobutanoate. The product showed IC₅₀ = 1.8 µM against MCF-7 breast cancer cells.

Comparative Analysis of Key Methods

| Parameter | Two-Step | One-Pot | Microwave |

|---|---|---|---|

| Reaction Time (h) | 24–36 | 5–6 | 0.3–0.5 |

| Yield (%) | 70–85 | 98 | 89 |

| Temperature (°C) | 60–80 | 60–70 | 100 |

| Solvent | DCM/EtOH | EtOH-EtOAc | EtOH |

| Scalability | Moderate | High | Low |

Industrial-Scale Optimization Strategies

Solvent Recycling

Patent CN103664819A details ethanol recovery via distillation, reducing solvent waste by 80%. The residual ethyl acetate (10–35%) enhances thiourea solubility without additional costs.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the thiazole ring .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products often exhibit enhanced biological activities and are used in further synthetic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Ethyl 2-amino-5-methylthiazole-4-carboxylate has been investigated for its potential as an antimicrobial agent. Research indicates that it exhibits activity against a variety of bacterial and fungal pathogens. The compound serves as a precursor for synthesizing heterocyclic analogues, which are evaluated for their antibacterial and antifungal properties. For instance, derivatives synthesized from this compound have shown promising results in inhibiting the growth of specific microbial strains.

Anticancer Properties

The compound is also recognized for its anticancer potential. Studies have demonstrated that derivatives of this compound can induce cytotoxic effects on various cancer cell lines. For example, a study reported that certain synthesized thiazole derivatives exhibited significant inhibitory effects against leukemia and prostate cancer cell lines, with specific compounds showing IC50 values in the low micromolar range .

Case Studies

Several studies highlight the biological activities associated with this compound:

- Study on Antitumor Activity : A series of thiazole derivatives were synthesized and evaluated for their antitumor effects against multiple cancer cell lines. The introduction of specific substituents significantly influenced their activity, with some compounds demonstrating selective action towards glioblastoma and melanoma cells .

- Interaction Studies : Research has shown that this compound interacts with various biological targets, including enzymes involved in disease pathways. This interaction is crucial for developing novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Comparison with Similar Thiazole Carboxylates

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Research Findings and Trends

Structural Insights

- Positional Isomerism: The carboxylate’s position (C4 vs. C5) significantly impacts electronic distribution. For example, this compound’s C4-COOEt group stabilizes the thiazole ring via conjugation, enhancing thermal stability compared to C5 isomers .

Industrial and Commercial Relevance

- Scalable Synthesis: highlights a one-pot method achieving >98% yield, making this compound viable for industrial production.

- Supplier Availability : AK Scientific, Inc. and Simagchem Corporation list the compound as a building block for custom drug development .

Actividad Biológica

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various pharmacological activities. The compound's structure allows for interactions with multiple biological targets, making it a versatile candidate in medicinal chemistry.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes, affecting metabolic pathways and cellular functions. For instance, it has been shown to act on xanthine oxidase, which is crucial in purine metabolism .

- Receptor Modulation : It can modulate receptor functions, influencing signal transduction pathways that are pivotal in cellular responses.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was noted that certain analogs exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, comparable to standard antibiotics such as ampicillin .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against multiple cancer cell lines. For example, one study reported that derivatives of thiazole compounds showed broad-spectrum anticancer activity against 29 out of 60 tested tumor cell lines . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring significantly enhance cytotoxicity .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study synthesized various thiazole derivatives, including this compound, and tested them against different bacterial strains. The results indicated that certain derivatives exhibited strong bactericidal activity, particularly against Gram-positive bacteria .

- Anticancer Studies : Another research effort focused on the synthesis of thiazole-containing compounds and their evaluation for anticancer properties. This compound was included in the screening process, revealing promising results against human glioblastoma and melanoma cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate to High | Effective against Staphylococcus aureus |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Moderate | High | Exhibits significant cytotoxicity |

| Methyl 2-amino-4-methylthiazole-5-carboxylate | Low | Moderate | Less effective than ethyl derivatives |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-amino-5-methylthiazole-4-carboxylate, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound is synthesized via cyclization of 3-bromo-2-oxobutyric acid ethyl ester with thiourea in 1,4-dioxane under reflux (100°C, overnight), yielding 89% product after filtration and ether washing . Alternative routes use THF and triethylamine (TEA) with mercaptoheterocycles at 0°C/rt, followed by reflux, suggesting solvent polarity and temperature are critical for regioselectivity . Optimization may involve screening solvents (dioxane vs. THF) and adjusting stoichiometry of thiourea (1.01 equiv) to minimize side reactions.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodology : Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry. For crystallographic confirmation, employ single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement), which is robust for small-molecule structures despite newer alternatives . Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane).

Q. What are the key spectral signatures of this compound in NMR and IR spectroscopy?

- Methodology : In ¹H NMR, expect signals for the ethyl ester (δ ~1.3 ppm triplet, ~4.2 ppm quartet), methyl group on thiazole (δ ~2.5 ppm), and NH₂ (δ ~5.5 ppm, broad). IR should show C=O stretch (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) . Compare with published data for derivatives to resolve overlapping peaks .

Advanced Research Questions

Q. How can computational methods predict reactivity patterns for derivatizing the thiazole ring?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites. The amino group at position 2 and methyl at position 5 direct reactivity: amino groups participate in nucleophilic substitutions (e.g., acylation), while the methyl group stabilizes electrophilic attacks at position 4 . Retrosynthesis tools (e.g., Pistachio/Reaxys) suggest feasible routes for introducing halides or aryl groups .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies in antimicrobial or anticancer assays may arise from cell line variability or impurity profiles. Re-evaluate bioactivity with rigorously purified batches (recrystallization from DMF/acetic acid) and standardize assays (e.g., MIC testing per CLSI guidelines). Cross-validate findings using in silico docking (e.g., AutoDock Vina) to correlate activity with molecular targets .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Methodology : Scale-up challenges often involve exothermic reactions or byproduct accumulation. Use controlled addition of reagents (e.g., dropwise addition of 2-chloroacetyl chloride in THF at 0°C) and inline monitoring (ReactIR) to track intermediate formation. Switch to flow chemistry for improved heat dissipation and reproducibility .

Q. What crystallographic techniques are suitable for studying non-covalent interactions in thiazole derivatives?

- Methodology : High-resolution X-ray diffraction (λ = 0.710–0.920 Å) with SHELXD/SHELXE can resolve hydrogen bonding (e.g., N-H···O=C) and π-stacking in co-crystals. Twinned datasets may require HKL-3000 for integration . Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Methodological Challenges

Q. What analytical approaches distinguish regioisomers during functionalization of the thiazole core?

- Methodology : Use 2D NMR (HSQC, HMBC) to assign substituent positions. For example, HMBC correlations between the ester carbonyl and thiazole C4 confirm regiochemistry . LC-MS/MS with collision-induced dissociation (CID) can differentiate isomers via fragmentation patterns .

Q. How can researchers mitigate decomposition during storage or reaction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.